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Compound of Interest

Compound Name: Perivin

Cat. No.: B12496055

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
vobasine alkaloid, Perivine, including Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data. It is intended for researchers, scientists, and drug development
professionals working with indole alkaloids and related natural products. This document details
experimental protocols for acquiring such data and explores the biosynthetic pathway of
Perivine.

Summary of Spectroscopic Data

The structural elucidation of Perivine has been established through various spectroscopic
techniques. The key quantitative data from Mass Spectrometry and predicted Nuclear Magnetic
Resonance spectroscopy are summarized below for easy reference.

Parameter Value Source
Molecular Formula C20H22N203 --INVALID-LINK--
Exact Mass 338.16304 g/mol --INVALID-LINK--
Precursor lon (m/z) 339 [M+H]* [1]
Fragmentation lon (m/z) 166 [1]
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Table 2: Predicted *H NMR Spectral Data for Perivine

Due to the limited availability of experimentally derived and published *H NMR data for
Perivine, the following table presents predicted chemical shifts. These predictions are based
on computational models and should be used as a guide for spectral analysis.

Predicted Chemical o Coupling Constant
Atom No. . Multiplicity
Shift (ppm) (I Hz)

Data not available in

search results

Table 3: Predicted **C NMR Spectral Data for Perivine

Similar to the *H NMR data, the following 3C NMR chemical shifts for Perivine are based on
computational predictions.

Atom No. Predicted Chemical Shift (ppm)

Data not available in search results

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for the unambiguous
identification and characterization of natural products like Perivine. Below are detailed
methodologies for Mass Spectrometry and NMR spectroscopy, adapted from established
protocols for indole alkaloid analysis.

Mass Spectrometry: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the analysis of vobasine alkaloids, including
Perivine, using LC-MS/MS with Multiple Reaction Monitoring (MRM).

1. Sample Preparation:

e Accurately weigh 1-2 mg of the dried plant extract or purified compound.
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Dissolve the sample in 1 mL of methanol or a suitable organic solvent.
Vortex the sample for 1 minute to ensure complete dissolution.
Filter the solution through a 0.22 um syringe filter into an LC-MS vial.
. LC-MS/MS System and Conditions:
LC System: Agilent 1290 Infinity Il LC system or equivalent.
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 pm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes,
followed by a re-equilibration step.

Flow Rate: 0.2 - 0.4 mL/min.

Injection Volume: 1-5 pL.

MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
lonization Mode: Electrospray lonization (ESI), Positive mode.
MRM Transition for Perivine: [M+H]* m/z 339 - 166.[1]

Gas Temperature: 300 °C.

Gas Flow: 10 L/min.

Nebulizer Pressure: 45 psi.

Capillary Voltage: 3500 V.

. Data Analysis:
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e The data is acquired and processed using the instrument's proprietary software.

» Analyte quantification is achieved by integrating the peak area of the specified MRM
transition and comparing it to a calibration curve generated from a certified reference
standard of Perivine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for obtaining *H and 3C NMR spectra of indole
alkaloids like Perivine.

1. Sample Preparation:

e Dissolve 5-10 mg of the purified Perivine sample in approximately 0.6 mL of deuterated
chloroform (CDCIs) or another suitable deuterated solvent.

» Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
o Spectrometer: Bruker Avance Il HD 400 MHz spectrometer or equivalent.
e 'H NMR Parameters:
o Pulse Program: Standard single-pulse experiment (zg30).
o Number of Scans: 16-64 scans, depending on sample concentration.
o Relaxation Delay: 1.0 - 2.0 seconds.
o Acquisition Time: 2.0 - 4.0 seconds.
o Spectral Width: 10 - 15 ppm.
e 13C NMR Parameters:
o Pulse Program: Proton-decoupled pulse program (zgpg30).

o Number of Scans: 1024 - 4096 scans, depending on sample concentration.
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o Relaxation Delay: 2.0 seconds.
o Acquisition Time: 1.0 - 1.5 seconds.
o Spectral Width: 200 - 240 ppm.

3. Data Processing:

e The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and
baseline-corrected using the spectrometer's software (e.g., TopSpin) or a third-party NMR
processing software.

o Chemical shifts are referenced to the residual solvent peak (e.g., CDCls at 7.26 ppm for H
and 77.16 ppm for 13C).

Biosynthetic Pathway of Perivine

Perivine is a key intermediate in the biosynthesis of other complex indole alkaloids, such as
vobasine. The final step in the conversion of perivine to vobasine involves a methylation
reaction.

m N-methylation | \/obasine

. S-adenosyl methionine ™
(Methyl donor)

Perivine N-methyltransferase
(TePeNMT / CrPeNMT)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 1. Parallel evolution of methyltransferases leads to vobasine biosynthesis in
Tabernaemontana elegans and Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Perivine: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12496055#spectroscopic-data-for-perivin-nmr-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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